N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide
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Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a benzamide core with specific substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzamide core: This involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with a suitable benzoyl chloride derivative under basic conditions to form the benzamide core.
Introduction of the methylsulfonyl group: The benzamide intermediate is then reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Allylation: The final step involves the reaction of the intermediate with an allylating agent, such as allyl bromide, to introduce the prop-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
- 4-chloro-2-(trifluoromethyl)phenyl isocyanate
Uniqueness
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16ClF3N2O3S |
---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
InChI |
InChI=1S/C18H16ClF3N2O3S/c1-3-10-24(28(2,26)27)14-7-4-12(5-8-14)17(25)23-16-9-6-13(19)11-15(16)18(20,21)22/h3-9,11H,1,10H2,2H3,(H,23,25) |
InChI Key |
HSTHCAUXUYXYBE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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